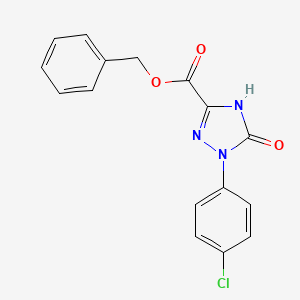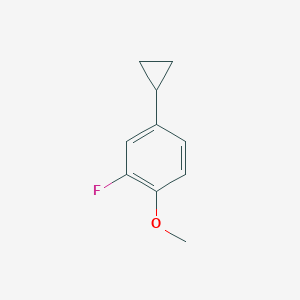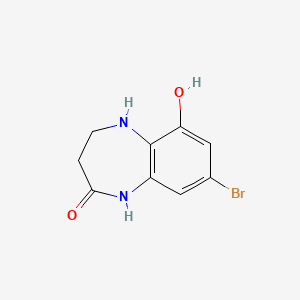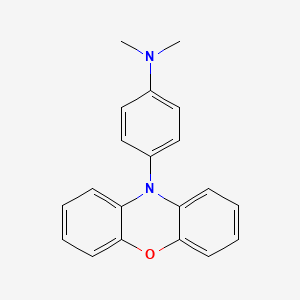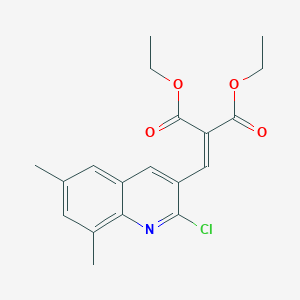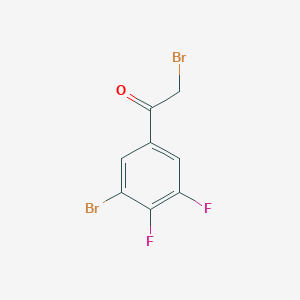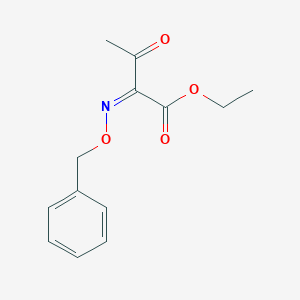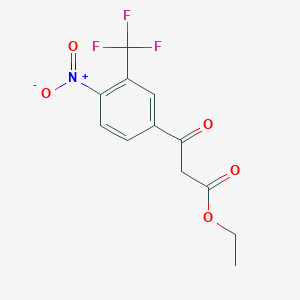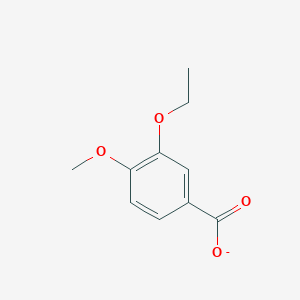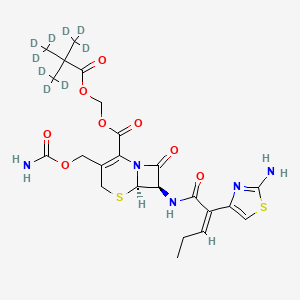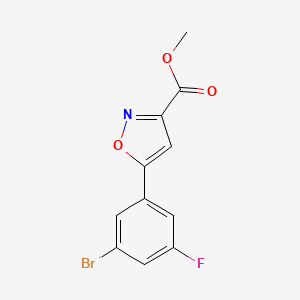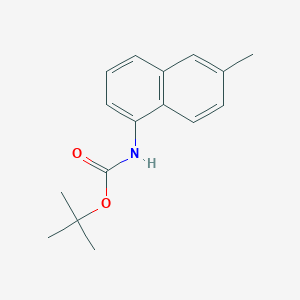
1-(Boc-amino)-6-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Boc-amino)-6-methylnaphthalene is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a naphthalene ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-6-methylnaphthalene typically involves the protection of the amino group with a Boc group. This can be achieved by reacting 6-methylnaphthylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Boc-amino)-6-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: TFA in dichloromethane.
Substitution: Various electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized naphthalene derivatives.
Reduction: 6-methylnaphthylamine.
Substitution: N-substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Boc-amino)-6-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(Boc-amino)-6-methylnaphthalene primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be deprotected and participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
1-(Boc-amino)-naphthalene: Lacks the methyl group at the 6-position.
1-(Boc-amino)-2-methylnaphthalene: Methyl group is at the 2-position instead of the 6-position.
1-(Boc-amino)-4-methylnaphthalene: Methyl group is at the 4-position.
Uniqueness: 1-(Boc-amino)-6-methylnaphthalene is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions in chemical reactions. This positional isomerism can lead to different physical and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
tert-butyl N-(6-methylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-11-8-9-13-12(10-11)6-5-7-14(13)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18) |
InChI-Schlüssel |
IZOORXXLHAPTTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


